N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a sulfonamide-based compound that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of DMPP is not fully understood. However, it is believed that DMPP exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. DMPP has also been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine, which may contribute to its anticonvulsant and antiepileptic effects.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects. In animal studies, DMPP has been shown to reduce pain and inflammation, as well as exhibit anticonvulsant and antiepileptic effects. DMPP has also been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMPP in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation-related disorders. However, one of the limitations of using DMPP is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for the study of DMPP. One area of research could be the development of more efficient synthesis methods for DMPP, which could lead to its wider use in various fields. Another area of research could be the investigation of the potential use of DMPP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more water-soluble forms of DMPP could also be an area of future research.
Synthesis Methods
DMPP can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropylamine in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropylamine hydrochloride in the presence of a base. Both methods result in the formation of DMPP as a white crystalline solid.
Scientific Research Applications
DMPP has been extensively studied for its potential applications in various fields. One of the most significant applications of DMPP is in the field of medicinal chemistry. DMPP has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. DMPP has also been studied for its potential use as an anticonvulsant and antiepileptic agent.
properties
IUPAC Name |
N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-17-9-11-21(12-10-17)28(25,26)23-22(20-7-5-4-6-8-20)13-14-24-15-18(2)27-19(3)16-24/h4-12,18-19,22-23H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPWWQGCZMQNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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